
Tetrahydro-2-(bis(2-chloroethyl)amino)-5,6-dimethyl-2H-1,3,2-oxazaphosphorine 2-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Cyclophosphamide is synthesized through a multi-step process. The initial step involves the reaction of 2-chloroethylamine hydrochloride with phosphorus oxychloride to form 2-chloroethylphosphorodiamidic chloride. This intermediate is then reacted with 3-hydroxypropionaldehyde to yield cyclophosphamide .
Industrial Production Methods
Industrial production of cyclophosphamide follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The final product is often crystallized and purified to meet pharmaceutical standards .
Análisis De Reacciones Químicas
Types of Reactions
Cyclophosphamide undergoes several types of chemical reactions, including:
Oxidation: It is metabolized in the liver to form active metabolites.
Reduction: It can be reduced to inactive metabolites.
Substitution: It can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Cytochrome P450 enzymes in the liver.
Reduction: Various reducing agents in the body.
Substitution: Nucleophiles such as water or other biological molecules.
Major Products Formed
- 4-Ketocyclophosphamide
- Carboxyphosphamide
- Aldophosphamide
Aplicaciones Científicas De Investigación
Cyclophosphamide has a wide range of scientific research applications:
- Chemistry : Used as a model compound to study DNA cross-linking.
- Biology : Investigated for its effects on cellular processes and DNA repair mechanisms.
- Medicine : Widely used in chemotherapy for treating cancers such as lymphoma, leukemia, and breast cancer.
- Industry : Used in the production of other pharmaceuticals and as a research tool in drug development .
Mecanismo De Acción
Cyclophosphamide exerts its effects by being metabolized in the liver to form active metabolites, such as aldophosphamide. These metabolites then form covalent bonds with DNA, leading to cross-linking and strand breakage. This disrupts DNA replication and transcription, ultimately causing cell death. The primary molecular targets are rapidly dividing cancer cells, making it effective in chemotherapy .
Comparación Con Compuestos Similares
Similar Compounds
- Ifosfamide
- Chlorambucil
- Melphalan
Uniqueness
Cyclophosphamide is unique due to its broad spectrum of activity against various cancers and its ability to be activated in the liver, which allows for targeted action. Unlike some other nitrogen mustards, it has a relatively lower toxicity profile, making it a preferred choice in many chemotherapy regimens .
Propiedades
Número CAS |
78219-96-2 |
|---|---|
Fórmula molecular |
C9H19Cl2N2O2P |
Peso molecular |
289.14 g/mol |
Nombre IUPAC |
N,N-bis(2-chloroethyl)-5,6-dimethyl-2-oxo-1,3,2λ5-oxazaphosphinan-2-amine |
InChI |
InChI=1S/C9H19Cl2N2O2P/c1-8-7-12-16(14,15-9(8)2)13(5-3-10)6-4-11/h8-9H,3-7H2,1-2H3,(H,12,14) |
Clave InChI |
LALXWSXUQYVCMQ-UHFFFAOYSA-N |
SMILES canónico |
CC1CNP(=O)(OC1C)N(CCCl)CCCl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


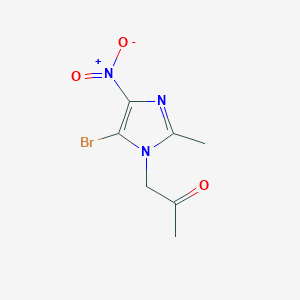

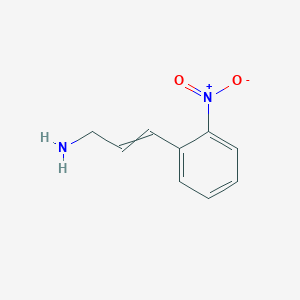
![3-Methyl-2H-[1]benzopyrano[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B14440312.png)
![2,2-Dichloro-N-[2-(methoxyimino)ethyl]-N-(prop-2-en-1-yl)acetamide](/img/structure/B14440316.png)
![({[(2H-1,3-Benzodioxol-5-yl)methylidene]amino}oxy)acetonitrile](/img/structure/B14440325.png)
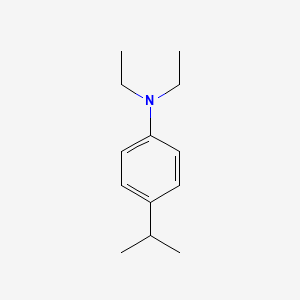

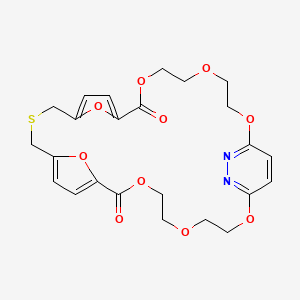
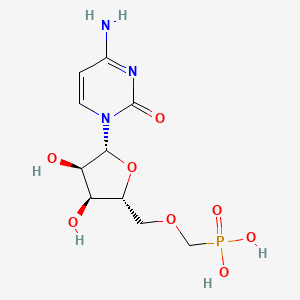

![3-Ethyl-2-[2-(4-methoxyphenyl)ethenyl]-4-phenyl-1,3-thiazol-3-ium iodide](/img/structure/B14440354.png)

![{2-Hydroxy-4-[3-(trimethoxysilyl)propoxy]phenyl}(phenyl)methanone](/img/structure/B14440360.png)
